N-(1-Cyanocyclohexyl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

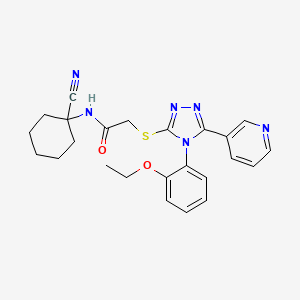

The compound N-(1-Cyanocyclohexyl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a 4H-1,2,4-triazole core substituted with a 2-ethoxyphenyl group at position 4 and a pyridin-3-yl moiety at position 4. The triazole ring is connected via a thioether linkage to an acetamide group, which is further modified by a 1-cyanocyclohexyl substituent.

Properties

Molecular Formula |

C24H26N6O2S |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C24H26N6O2S/c1-2-32-20-11-5-4-10-19(20)30-22(18-9-8-14-26-15-18)28-29-23(30)33-16-21(31)27-24(17-25)12-6-3-7-13-24/h4-5,8-11,14-15H,2-3,6-7,12-13,16H2,1H3,(H,27,31) |

InChI Key |

MWQWLFADBTYUAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3(CCCCC3)C#N)C4=CN=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1-Cyanocyclohexyl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N4O2S, with a molecular weight of approximately 414.54 g/mol. The compound features a triazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O2S |

| Molecular Weight | 414.54 g/mol |

| Physical State | Off-white powder |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles are known to inhibit various enzymes, including those involved in cancer cell proliferation and inflammation.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in biological systems.

- Interaction with Biological Macromolecules : The structural components allow for potential binding with proteins or nucleic acids, influencing cellular processes.

Biological Activities

Research has indicated that triazole derivatives possess a wide range of biological activities:

- Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Anticancer Activity : A study conducted by Maghraby et al. explored a series of 1,2,4-triazole hybrids as antiproliferative agents targeting aromatase enzymes. The findings highlighted their potential as therapeutic agents against breast cancer cells with IC50 values ranging from 6.2 μM to 43.4 μM for different compounds .

- Antimicrobial Efficacy : Research indicated that triazole derivatives exhibited significant antibacterial and antifungal activities against clinical isolates, suggesting their potential use in treating infections .

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and confirm the structure.

Comparison with Similar Compounds

Structural Analogues of the 4H-1,2,4-Triazole-Thioacetamide Class

The following compounds share the 4H-1,2,4-triazole-thioacetamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Key Observations

Substituent Effects on Physicochemical Properties

- Melting Points : Rigid substituents (e.g., acetonitrile in Compound 5o) correlate with higher melting points (>200°C), while flexible groups (allyl in Compound 6c) result in lower melting points (~175°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.